molecular formula C11H16ClN B1423506 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride CAS No. 1354951-37-3

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1423506
CAS No.: 1354951-37-3
M. Wt: 197.7 g/mol
InChI Key: WLDUEGOJHABMOI-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C11H16ClN It is characterized by a cyclopropane ring substituted with a 2-methylphenyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor. For instance, diazomethane can be used to generate the cyclopropane ring from an appropriate alkene.

  • Substitution with 2-Methylphenyl Group: : The introduction of the 2-methylphenyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Amination: : The amine group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropane derivative with an amine under suitable conditions.

  • Formation of Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the cyclopropane ring or the aromatic ring. Catalytic hydrogenation using palladium on carbon is a common method.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated derivatives of the cyclopropane or aromatic ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific biological activities that are of interest in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and amine group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
  • 2-Methyl-2-(4-methylphenyl)cyclopropan-1-amine hydrochloride
  • 2-Methyl-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interactions, making it distinct in terms of its chemical and biological properties.

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-3-4-6-9(8)11(2)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUEGOJHABMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

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